- Nanomolar Potency Pyrimido-pyrrolo-quinoxalinedione CFTR Inhibitor Reduces Cyst Size in a Polycystic Kidney Disease ModelJournal of Medicinal Chemistry, 2009, 52(20), 6447-6455,
Cas no 931706-15-9 (PPQ-102)

PPQ-102 structure
Produktname:PPQ-102
CAS-Nr.:931706-15-9
MF:C26H22N4O3
MW:438.477885723114
MDL:MFCD14824240
CID:834513
PPQ-102 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- PPQ-102
- 7,9-Dimethyl-6-(5-methyl-2-furyl)-11-phenyl-6,7-dihydropyrimido[4 ',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione
- PPQ 102
- CFTR Inhibitor
- PPQ102
- AOB6019
- MNOOVRNGPIWJDI-UHFFFAOYSA-N
- HMS1856O19
- BCP09625
- BDBM50324734
- 3977AH
- AK340959
- 12,14-Dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptad
- 6,7-Dihydro-7,9-dimethyl-6-(5-methyl-2-furanyl)-11-phenylpyrimido[4′,5′:3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9)-dione (ACI)
-
- MDL: MFCD14824240
- Inchi: 1S/C26H22N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14,21,27H,1-3H3
- InChI-Schlüssel: MNOOVRNGPIWJDI-UHFFFAOYSA-N
- Lächelt: O=C1N(C)C(=O)N(C)C2C1=C(N1C=2C(C2=CC=C(C)O2)NC2C1=CC=CC=2)C1C=CC=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 2
- Komplexität: 786
- Topologische Polaroberfläche: 70.7
Experimentelle Eigenschaften
- Schmelzpunkt: >300℃ (ethanol )
PPQ-102 Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H317
- Warnhinweis: P280-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PPQ-102 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-2863-100mg |
PPQ-102 |
931706-15-9 | 99.82% | 100mg |
$1020.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P84560-10mg |
PPQ-102 |
931706-15-9 | 10mg |
¥746.0 | 2021-09-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19474-1mg |
PPQ-102 |
931706-15-9 | 98% | 1mg |
¥1293.00 | 2023-09-09 | |
Ambeed | A621408-25mg |
7,9-Dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-6,7-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione |
931706-15-9 | 99% | 25mg |
$46.0 | 2025-02-20 | |
Ambeed | A621408-1mg |
7,9-Dimethyl-6-(5-methylfuran-2-yl)-11-phenyl-6,7-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione |
931706-15-9 | 99% | 1mg |
$15.0 | 2025-02-20 | |
LKT Labs | P6264-5 mg |
PPQ-102 |
931706-15-9 | ≥98% | 5mg |
$122.50 | 2023-07-10 | |
MedChemExpress | HY-14179-10mM*1mLinDMSO |
PPQ-102 |
931706-15-9 | 99.82% | 10mM*1mLinDMSO |
¥990 | 2022-06-06 | |
MedChemExpress | HY-14179-50mg |
PPQ-102 |
931706-15-9 | 99.82% | 50mg |
¥6100 | 2024-04-16 | |
Axon Medchem | 2295-5 mg |
PPQ 102 |
931706-15-9 | 99% | 5mg |
€100.00 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1874-1 mL * 10 mM (in DMSO) |
PPQ102 |
931706-15-9 | 98.00% | 1 mL * 10 mM (in DMSO) |
¥858.00 | 2022-04-26 |
PPQ-102 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 10 min, 170 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ; 5 min, reflux
Referenz
- Preparation of pyrimidopyrrolo derivatives as CFTR inhibitors and uses therefor, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Pyrimido-pyrrolo-quinoxalinedione inhibitors of cystic fibrosis transmembrane conductance regulator protein and uses therefor, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Ethanol ; 10 min, 170 °C
Referenz
- Pyrimido-pyrrolo-quinoxalinedione inhibitors of cystic fibrosis transmembrane conductance regulator protein and uses therefor, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ; 5 min, reflux
Referenz
- Potent, Metabolically Stable Benzopyrimido-pyrrolo-oxazine-dione (BPO) CFTR Inhibitors for Polycystic Kidney DiseaseJournal of Medicinal Chemistry, 2011, 54(15), 5468-5477,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Pyrimido-pyrrolo-oxazine-dione compound inhibitors of the cystic fibrosis transmembrane conductance regulator protein and uses therefor, United States, , ,
PPQ-102 Raw materials
- 6-(2-aMinophenyl)-1,3-diMethyl-5-phenyl-1H-pyrrolo[3,4-d]pyriMidine-2,4(3H,6H)-dione
- 5-Methylfurfural
PPQ-102 Preparation Products
931706-15-9 (PPQ-102) Verwandte Produkte
- 1324290-32-5(N-(5-methyl-1,3,4-oxadiazol-2-yl)methyl-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide)
- 2158300-64-0(2-Fluoro-3-methoxynaphthalen-1-ol)
- 2227672-31-1(4-amino-5-(3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-2-one)
- 899967-15-8(N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-2-methoxybenzamide)
- 317-68-0(1-(1,2-dimethyl-1H-indol-3-yl)-2,2,2-trifluoroethan-1-one)
- 312592-17-9(3-{4-(4-methylbenzenesulfonyl)piperazin-1-ylmethyl}-1,1'-biphenyl-4-ol)
- 2034223-28-2(N-{1-3-(trifluoromethoxy)benzoylazetidin-3-yl}pyrimidin-2-amine)
- 36941-47-6(1-(2-thienyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone)
- 2243504-44-9(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoro-5-methylbenzoic acid)
- 2229410-59-5(tert-butyl N-{2-amino-2-4-(dimethylcarbamoyl)phenylethyl}carbamate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:931706-15-9)PPQ-102

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):239.0/406.0/1096.0
atkchemica
(CAS:931706-15-9)PPQ-102

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung